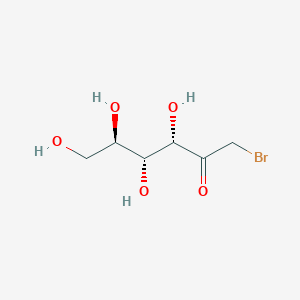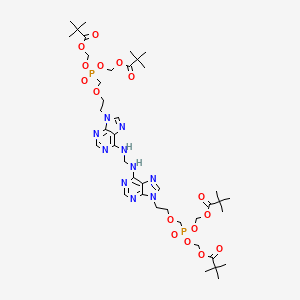
2-Methylthiomethylenethio-N6-isopentenyl-adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylthiomethylenethio-N6-isopentenyl-adenosine is a modified nucleoside found in RNA. It is known for its unique structure, which includes a thioacetal group. This compound is a derivative of adenosine and plays a significant role in various biological processes, particularly in the modification of transfer RNA (tRNA) in mitochondria .
Vorbereitungsmethoden
The synthesis of 2-Methylthiomethylenethio-N6-isopentenyl-adenosine involves several steps. It is biosynthetically derived from N6-isopentenyladenosine by the action of the radical-SAM enzyme MiaB. This enzyme performs thiomethylation, forming this compound from N6-isopentenyladenosine in a two-step process. The first step involves the formation of a methylthio group, and the second step involves the formation of a thioacetal group .
Analyse Chemischer Reaktionen
2-Methylthiomethylenethio-N6-isopentenyl-adenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can lead to the formation of thiols .
Wissenschaftliche Forschungsanwendungen
2-Methylthiomethylenethio-N6-isopentenyl-adenosine has several scientific research applications. In chemistry, it is used as a model compound to study thioacetal formation and reactivity. In biology, it is studied for its role in tRNA modification and its impact on mitochondrial translation and energy metabolism. In medicine, it is investigated for its potential therapeutic applications, particularly in cancer research, where it has been shown to regulate the maintenance of glioma-initiating cells . In industry, it is used in the development of new RNA-based technologies and therapeutics .
Wirkmechanismus
The mechanism of action of 2-Methylthiomethylenethio-N6-isopentenyl-adenosine involves its incorporation into tRNA, where it plays a crucial role in the modification of the anticodon loop. This modification enhances the stability and function of tRNA, promoting efficient protein translation. The molecular targets of this compound include various enzymes involved in tRNA modification, such as the radical-SAM enzyme MiaB .
Vergleich Mit ähnlichen Verbindungen
2-Methylthiomethylenethio-N6-isopentenyl-adenosine is unique due to its thioacetal structure, which is rare in natural products. Similar compounds include N6-isopentenyladenosine and 2-methylthio-N6-isopentenyladenosine. While these compounds share some structural similarities, this compound is distinguished by its additional thioacetal group, which imparts unique chemical and biological properties .
Eigenschaften
Molekularformel |
C17H25N5O4S2 |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-(methylsulfanylmethylsulfanyl)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H25N5O4S2/c1-9(2)4-5-18-14-11-15(21-17(20-14)28-8-27-3)22(7-19-11)16-13(25)12(24)10(6-23)26-16/h4,7,10,12-13,16,23-25H,5-6,8H2,1-3H3,(H,18,20,21)/t10-,12-,13-,16-/m1/s1 |
InChI-Schlüssel |
NFWRNKCNTZDCAI-XNIJJKJLSA-N |
Isomerische SMILES |
CC(=CCNC1=C2C(=NC(=N1)SCSC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C |
Kanonische SMILES |
CC(=CCNC1=C2C(=NC(=N1)SCSC)N(C=N2)C3C(C(C(O3)CO)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13425005.png)


![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)



![Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]-](/img/structure/B13425037.png)



![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;hydrochloride](/img/structure/B13425045.png)
![3-(Methoxymethyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B13425077.png)
